

A Comparative Guide to HPLC Columns for the Analysis of Haloacetic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorofluoroacetic acid*

Cat. No.: *B1211338*

[Get Quote](#)

The accurate determination of haloacetic acids (HAAs), a major class of disinfection byproducts in drinking water, is critical for regulatory compliance and public health. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) has become a preferred method for HAA analysis due to its specificity and sensitivity without the need for derivatization. The choice of HPLC column is paramount for achieving optimal separation, resolution, and retention of these polar and often structurally similar compounds. This guide provides a comparative overview of the performance of four different HPLC columns for the separation of haloacetic acids, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical method development.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is a critical step in developing a robust method for HAA analysis. The following table summarizes the performance characteristics of four commonly used columns: a mixed-mode column (Thermo Scientific™ Acclaim™ HAA), an ion-exchange column (Thermo Scientific™ Dionex™ IonPac™ AS11-HC), a multimode reversed-phase column (Shodex RSpak JJ-50 2D), and a reversed-phase C8 column (Waters ACQUITY UPLC BEH C8).

Column	Stationary Phase	Particle Size (µm)	Column Dimensions (mm)	Key Performance Characteristics	Typical Application
Thermo Scientific™ Acclaim™ HAA	Mixed-Mode (Reversed-Phase and Anion-Exchange)	3	2.1 x 50	Excellent separation of HAAs from high-ionic strength matrices. Robust performance with real drinking water samples. [1] Good peak shapes for mono-, di-, and trihaloacetic acids. [2]	Direct analysis of regulated HAAs in drinking water without extensive sample preparation.
Thermo Scientific™ Dionex™ IonPac™ AS11-HC	Hydroxide-selective anion-exchange	4 (AS11-HC-4µm)	2 x 250, 4 x 250	High capacity for the separation of a large number of inorganic and organic anions. [3] [4] Can resolve a wide range of organic acids and inorganic	Profiling of organic acids and inorganic anions in complex matrices, including environmental waters. [4]

				anions in a single run.[4]
Shodex RSpak JJ-50 2D	Multimode Reversed-Phase (with quaternary ammonium groups)	5	2.0 x 150	Simultaneous analysis of multiple HAAs under isocratic conditions.[5] [6] Suitable for LC/MS analysis.[5]
Waters ACQUITY UPLC BEH C8	Ethylene Bridged Hybrid (BEH) C8	1.7	2.1 x 100	Good retention and separation for HAAs.[7] Less retentive than C18 columns, offering faster analysis times.[8] Wide usable pH range (1-12).[8][9]

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and adapting analytical methods. Below are the protocols for the four highlighted HPLC columns.

Thermo Scientific™ Acclaim™ HAA Column

This method is designed for the direct analysis of HAAs in drinking water using LC-MS/MS.

- Instrumentation: Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC system or equivalent. [2]

- Column: Thermo Scientific™ Acclaim™ HAA (2.1 x 50 mm, 3 μ m).[2]
- Mobile Phase: A gradient of mobile phase A (water) and mobile phase B (200 mM ammonium sulfate in water) and mobile phase C (acetonitrile) is typically used.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 25°C.[2]
- Injection Volume: 50 μ L.[2]
- Detection: Triple quadrupole mass spectrometer operated in selected-reaction-monitoring (SRM) mode.[2]
- Sample Preparation: Direct injection of water samples is possible. Ascorbic acid can be added to remove residual chlorine.[2][1]

Thermo Scientific™ Dionex™ IonPac™ AS11-HC Column

This ion chromatography method is suitable for the comprehensive analysis of various anions, including HAAs.

- Instrumentation: Thermo Scientific™ Dionex™ ICS-3000 system or equivalent.
- Column: Thermo Scientific™ Dionex™ IonPac™ AS11-HC (e.g., 2 x 250 mm).[11]
- Eluent: A potassium hydroxide (KOH) gradient generated by an eluent generator.[12]
- Flow Rate: Typically around 0.3 mL/min for a 2 mm ID column.
- Column Temperature: 15°C to minimize on-column degradation of HAAs.[12]
- Injection Volume: 500 μ L.[12]
- Detection: Suppressed conductivity or mass spectrometry.[11]
- Sample Preparation: Direct injection of filtered water samples.

Shodex RSpak JJ-50 2D Column

This multimode column allows for the simultaneous analysis of several HAs.

- Instrumentation: HPLC system coupled with a UV or MS detector.
- Column: Shodex RSpak JJ-50 2D (2.0 x 150 mm).[\[5\]](#)
- Eluent: Isocratic mixture of 25 mM ammonium acetate aqueous solution (pH 9.2) and acetonitrile (50/50, v/v).[\[5\]](#)
- Flow Rate: 0.2 mL/min.[\[5\]](#)
- Column Temperature: 40°C.[\[5\]](#)
- Injection Volume: 2 µL for high concentrations or 50 µL for trace analysis.[\[6\]\[13\]](#)
- Detection: ESI-MS or UV (210 nm).[\[5\]](#)
- Sample Preparation: Direct injection of standard solutions or water samples.

Waters ACQUITY UPLC BEH C8 Column


This UPLC method provides a rapid and sensitive analysis of HAs.

- Instrumentation: Waters ACQUITY UPLC™ system or equivalent.[\[10\]](#)
- Column: Waters ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm).[\[10\]](#)
- Mobile Phase: A gradient of mobile phase A (acetonitrile) and mobile phase B (ultrapure water with 0.1% v/v acetic acid, pH 3.1).[\[10\]](#)
- Flow Rate: 0.3 mL/min.[\[10\]](#)
- Column Temperature: 40°C.[\[10\]](#)
- Injection Volume: 15 µL.[\[10\]](#)
- Detection: Tandem mass spectrometry (MS/MS).

- Sample Preparation: Water samples are filtered through a 0.22 µm membrane prior to injection. L-ascorbic acid can be added to remove residual chlorine.[10]

Visualizing the Analytical Workflow

To provide a clear overview of the typical steps involved in the HPLC analysis of haloacetic acids, from sample collection to data analysis, the following workflow diagram has been generated.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. ethz.ch [ethz.ch]
- 5. shodexhplc.com [shodexhplc.com]
- 6. shodex.com [shodex.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Waters ACQUITY UPLC BEH C8 Column, 130A, 1.7 um, 2.1 mm X 100 mm, 3/pkg - 176000885 - £2,774.00 : UIVISON.com [uvison.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. shodex.com [shodex.com]
- To cite this document: BenchChem. [A Comparative Guide to HPLC Columns for the Analysis of Haloacetic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211338#performance-of-different-hplc-columns-for-separating-haloacetic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com